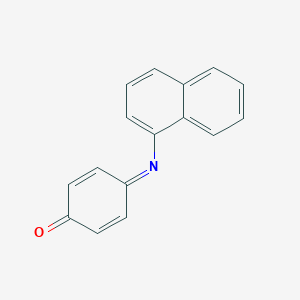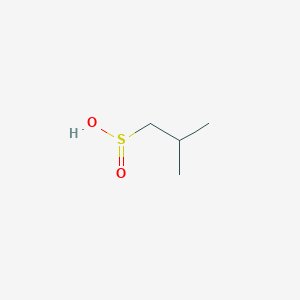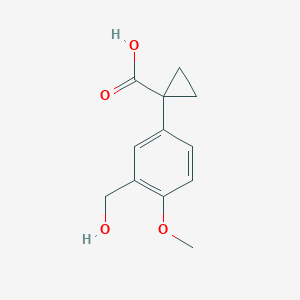
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid is an organic compound with a unique structure that includes a cyclopropane ring attached to a phenyl group substituted with hydroxymethyl and methoxy groups
Méthodes De Préparation
The synthesis of 1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the phenyl ring with the desired substituents (hydroxymethyl and methoxy groups). This can be achieved through various organic reactions, such as the hydroxymethylation and methoxylation of a phenyl precursor. The cyclopropane ring is then introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents under controlled conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features make it a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:
3-(Hydroxymethyl)-4-methoxyphenylboronic acid: This compound has a similar phenyl ring substitution pattern but includes a boronic acid group instead of a cyclopropane ring.
4-Methoxy-3-methylphenylboronic acid: Similar in having a methoxy group, but with a methyl group instead of a hydroxymethyl group and a boronic acid group instead of a cyclopropane ring.
The uniqueness of this compound lies in its combination of a cyclopropane ring with specific phenyl ring substitutions, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1-[3-(hydroxymethyl)-4-methoxyphenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-16-10-3-2-9(6-8(10)7-13)12(4-5-12)11(14)15/h2-3,6,13H,4-5,7H2,1H3,(H,14,15) |
Clé InChI |
HQBNLJOWTODEPR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2(CC2)C(=O)O)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3,5-dimethoxyphenyl)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8303451.png)
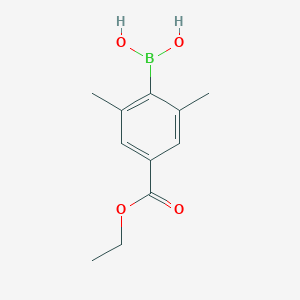
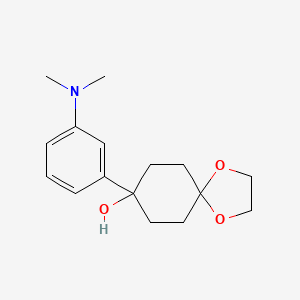
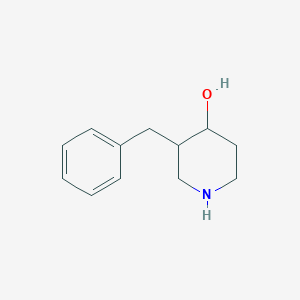
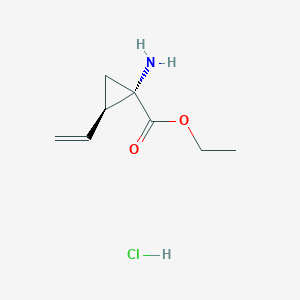
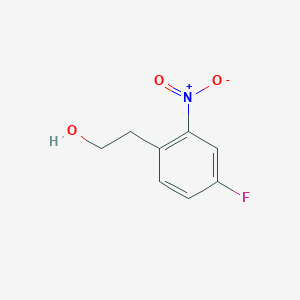
![tert-butyl{[5-bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methyl}methylcarbamate](/img/structure/B8303507.png)
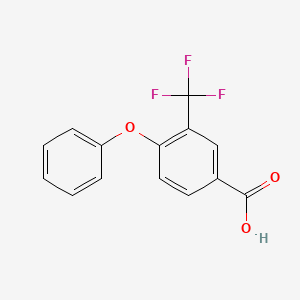
![2-Bromo-3-[(2-methyl-2-propen-1-yl)oxy]phenyl acetate](/img/structure/B8303519.png)

![4-(isothiocyanatomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8303526.png)
![4-[(4-Isopropyl-1,3-thiazol-2-yl)methoxy]-2-pyridinamine](/img/structure/B8303536.png)
